![molecular formula C23H23ClN4O4S B308324 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone have been studied in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells and reduce inflammation, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include further studies on its mechanism of action, potential side effects, and optimization of the synthesis method. The compound may also be studied for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis method of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction between 2-chloro-4,5-dimethoxybenzaldehyde, propyl mercaptan, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction is followed by a series of steps involving the use of various reagents to obtain the final product.
Scientific Research Applications
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been found to have potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
Product Name |
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
---|---|
Molecular Formula |
C23H23ClN4O4S |
Molecular Weight |
487 g/mol |
IUPAC Name |
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C23H23ClN4O4S/c1-5-10-33-23-25-21-20(26-27-23)14-8-6-7-9-17(14)28(13(2)29)22(32-21)15-11-18(30-3)19(31-4)12-16(15)24/h6-9,11-12,22H,5,10H2,1-4H3 |
InChI Key |
KGRXBWBRGCDOKS-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
Origin of Product |
United States |
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